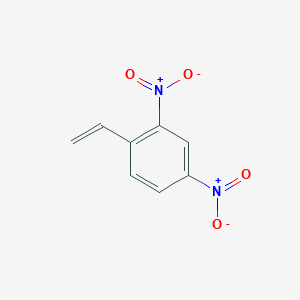

2,4-Dinitrostyrene

Description

Propriétés

Numéro CAS |

2287-45-8 |

|---|---|

Formule moléculaire |

C8H6N2O4 |

Poids moléculaire |

194.14 g/mol |

Nom IUPAC |

1-ethenyl-2,4-dinitrobenzene |

InChI |

InChI=1S/C8H6N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2 |

Clé InChI |

OCWYLYTYVLJHLQ-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Engineering Electron-Deficient Monomers: Synthesis, Kinetics, and Applications of 2,4-Dinitrostyrene

Executive Rationale

In the landscape of advanced macromolecular engineering and medicinal chemistry, 2,4-Dinitrostyrene (CAS: 2287-45-8) occupies a unique and highly specialized niche. Characterized by a highly electron-deficient vinyl group—driven by the strong electron-withdrawing effects of two nitro substituents at the ortho and para positions—this monomer is exceptionally reactive. Historically, its synthesis was plagued by hazardous nitration processes and premature polymerization. However, modern organometallic cross-coupling techniques have unlocked scalable, safe pathways to isolate this monomer.

This whitepaper provides an authoritative guide to the synthesis, structural dynamics, and translational applications of 2,4-Dinitrostyrene, bridging the gap between fundamental organic synthesis and applied materials science.

Physicochemical Profiling

Understanding the physical limits of 2,4-Dinitrostyrene is critical for handling. The presence of dual nitro groups drastically increases the polarity of the molecule while simultaneously lowering the activation energy required for nucleophilic attack or radical initiation.

| Parameter | Specification |

| IUPAC Name | 1-ethenyl-2,4-dinitrobenzene |

| CAS Number | 2287-45-8 |

| Molecular Formula | C₈H₆N₂O₄ |

| Molecular Weight | 194.14 g/mol |

| Melting Point | ~54 °C |

| Boiling Point | ~315 °C (Decomposes/Polymerizes) |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMF, Toluene, THF; Insoluble in water |

| Odor | Characteristic almond-like odor |

Data synthesized from standardized chemical inventories .

Strategic Synthesis: The Stille Cross-Coupling Advantage

Traditional industrial synthesis of nitrostyrenes relies on the direct nitration of styrene using fuming nitric and sulfuric acids. As an application scientist, I strongly advise against this for 2,4-Dinitrostyrene. Direct nitration is highly exothermic, yields a complex mixture of regioisomers, and frequently triggers explosive auto-polymerization of the vinyl moiety.

Instead, the modern gold standard is the Palladium-Catalyzed Stille Cross-Coupling . By starting with a pre-nitrated aryl halide and coupling it with a vinyl stannane, we achieve perfect regiocontrol under mild conditions.

Self-Validating Protocol: Stille Synthesis of 2,4-Dinitrostyrene

-

Validation Checkpoint 1 (Catalyst Integrity): Before initiating the reaction, visually inspect the Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] . It must be a vibrant yellow powder. A greenish or brown tint indicates oxidation to Pd(II), which will stall the transmetalation step. Discard compromised catalysts.

Step 1: Reagent Assembly In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10 mmol of 2,4-dinitroiodobenzene in 20 mL of anhydrous, degassed toluene.

-

Causality: Toluene is explicitly chosen over polar aprotic solvents like DMF because its lower boiling point and immiscibility with water streamline the downstream continuous extraction process. Degassing prevents the oxidative quenching of the Pd(0) catalyst.

Step 2: Catalyst & Stannane Addition Add 0.05 eq (0.5 mmol) of Pd(PPh3)4 , followed immediately by 1.1 eq (11 mmol) of tributyl(vinyl)tin.

Step 3: Thermal Activation Heat the reaction mixture to 85 °C for 4 to 6 hours.

-

Causality: The temperature must be high enough to overcome the activation barrier for the transmetalation of the bulky tributyltin group, but strictly kept below 100 °C to prevent the newly formed 2,4-dinitrostyrene from undergoing spontaneous thermal auto-polymerization.

-

Validation Checkpoint 2 (Reaction Monitoring): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The complete disappearance of the 2,4-dinitroiodobenzene spot confirms the end of the catalytic cycle.

Step 4: Continuous Extraction (Critical Step) Quench the reaction and transfer the mixture to a continuous liquid-liquid extractor.

-

Causality: Standard rotary evaporation applies prolonged thermal stress, which will polymerize the electron-deficient monomer into an intractable tar. Continuous extraction isolates the monomer at ambient temperatures, preserving the reactive double bond .

Workflow of 2,4-Dinitrostyrene synthesis via Stille cross-coupling.

Macromolecular Engineering: Copolymerization Dynamics

Because of the extreme polarity induced by the nitro groups, 2,4-Dinitrostyrene is a highly sought-after comonomer for creating charge-transfer polymers and photoinduced electron transfer materials. A classic application is its block copolymerization with electron-rich monomers like 4-aminostyrene .

Self-Validating Protocol: Block Copolymerization (P4AS-b-P2,4DNS)

-

Validation Checkpoint 1 (Monomer Purity): Assess the 2,4-dinitrostyrene via 1H NMR prior to use. The presence of broad peaks in the aliphatic region (1.5–2.5 ppm) indicates premature oligomerization. The monomer must be strictly pure to ensure accurate kinetic control.

Step 1: Initiation Setup In a sealed glass ampoule, combine 4-aminostyrene and 2,4-dinitrostyrene in a 2:1 molar ratio using anhydrous DMF as the solvent. Add 0.1 mol% of Azobisisobutyronitrile (AIBN) as the radical initiator.

Step 2: Deoxygenation Subject the mixture to three consecutive freeze-pump-thaw cycles.

-

Causality: Dissolved oxygen is a potent radical scavenger. Failing to remove it will result in an unpredictable induction period and severely truncated polymer chains.

Step 3: Kinetic Propagation Submerge the ampoule in a thermostated oil bath at 60 °C. The copolymerization proceeds via first-order kinetics. The strong electron-withdrawing nature of the dinitro groups accelerates the cross-propagation rate compared to standard styrene derivatives.

-

Validation Checkpoint 2 (Chain Propagation): Extract a 0.1 mL aliquot every 30 minutes and measure intrinsic viscosity. A linear increase in viscosity confirms active, living-like chain propagation. Terminate the reaction by precipitating the viscous solution into ice-cold methanol.

Copolymerization dynamics of 2,4-Dinitrostyrene with 4-Aminostyrene.

Translational Applications in Pharmacology

Beyond materials science, the β -nitrostyrene scaffold serves as a privileged pharmacophore in medicinal chemistry. 2,4-Dinitrostyrene and its functionalized derivatives are actively investigated for their biological activity, specifically as potent inhibitors of Tyrosine Kinases .

Tyrosine kinases are key regulatory enzymes in cellular signaling pathways, heavily implicated in platelet aggregation. The electron-deficient vinyl group of 2,4-dinitrostyrene acts as a Michael acceptor, forming covalent or strong electrostatic interactions with nucleophilic cysteine residues within the kinase active site. By blocking this site, the compound halts downstream signaling cascades, presenting a viable mechanism for the development of novel antiplatelet therapeutics.

Mechanism of platelet aggregation inhibition via Tyrosine Kinase blockade.

References

-

Title: Studies on the Copolymerization of 4-Aminostyrene with 4-Nitro- and 2,4-Dinitrostyrene Source: Acta Chimica Slovenica (via ResearchGate) URL: [Link]

An In-depth Technical Guide to 2,4-Dinitrostyrene: Synthesis, Reactivity, and Applications

Introduction

2,4-Dinitrostyrene is a nitroaromatic compound featuring a vinyl group attached to a dinitro-substituted benzene ring.[1] Its formal IUPAC name is 1-ethenyl-2,4-dinitrobenzene . The presence of two strongly electron-withdrawing nitro groups in conjugation with the vinyl moiety renders the molecule highly reactive and electronically distinct, making it a valuable intermediate in synthetic organic chemistry.[1] While not as extensively documented as some other nitro compounds, the β-nitrostyrene scaffold, to which 2,4-dinitrostyrene belongs, is recognized as a "privileged structure" in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and applications of 2,4-Dinitrostyrene, with a focus on its potential in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,4-Dinitrostyrene consists of a styrene backbone with nitro functional groups positioned at the C2 and C4 positions of the aromatic ring. This specific arrangement dictates its chemical behavior, particularly the electrophilicity of the vinyl group and the aromatic ring.

Molecular Formula: C₈H₆N₂O₄ Molecular Weight: 194.14 g/mol CAS Number: 2287-45-8

Physicochemical Data

The key physicochemical properties of 2,4-Dinitrostyrene are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Appearance | Yellow solid | [1] |

| Odor | Characteristic almond-like | [1] |

| Melting Point | ~54 °C | Vendor Data |

| Boiling Point | ~315 °C | Vendor Data |

| Density | ~1.5 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |

Synthesis of 2,4-Dinitrostyrene

The synthesis of 2,4-dinitrostyrene is most commonly achieved through the direct nitration of styrene. However, this reaction can be aggressive and lead to polymerization. A more controlled, albeit longer, synthetic route proceeds via the nitration of a stable precursor like (2-bromoethyl)benzene, followed by elimination to form the vinyl group. This multi-step approach offers better control over the reaction outcome.

Representative Synthetic Protocol

This protocol is a representative method based on established organic chemistry principles, including electrophilic aromatic substitution and elimination reactions.[4][5][6]

Step 1: Dinitration of (2-Bromoethyl)benzene

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add (2-bromoethyl)benzene (1.0 eq).

-

Acid Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, ~5.0 eq) to chilled concentrated sulfuric acid (H₂SO₄, ~4.5 eq). Maintain the temperature below 10 °C during mixing.

-

Reaction: Cool the flask containing (2-bromoethyl)benzene to 0-5 °C in an ice bath. Slowly add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality Note: Maintaining a low temperature is critical to prevent over-nitration and minimize side-product formation. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

-

Warming & Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture over crushed ice. The crude product, 1-(2-bromoethyl)-2,4-dinitrobenzene, will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Recrystallize from ethanol to obtain the purified intermediate.

Step 2: Elimination to form 2,4-Dinitrostyrene

-

Setup: Dissolve the purified 1-(2-bromoethyl)-2,4-dinitrobenzene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq), or a hindered base like potassium tert-butoxide (t-BuOK) (1.5 eq), to the solution.

-

Reaction: Stir the mixture at room temperature. The elimination reaction is typically rapid. Monitor the reaction by TLC.

-

Causality Note: An E2 elimination mechanism is favored. The strong base abstracts a proton from the carbon adjacent to the benzene ring, leading to the concerted elimination of HBr and the formation of the carbon-carbon double bond.

-

-

Workup & Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude 2,4-dinitrostyrene can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,4-Dinitrostyrene.

Chemical Reactivity and Mechanisms

The reactivity of 2,4-dinitrostyrene is dominated by the electron-withdrawing nature of the two nitro groups. This electronic pull makes both the β-carbon of the vinyl group and the aromatic ring susceptible to nucleophilic attack.

Michael Addition

As a β-nitrostyrene, the compound is an excellent Michael acceptor. The β-carbon is highly electrophilic and readily reacts with a wide range of soft nucleophiles (e.g., thiols, amines, enolates) in a conjugate addition reaction. This reactivity is fundamental to its use as a building block in organic synthesis.[2]

Caption: Mechanism of Michael Addition on 2,4-Dinitrostyrene.

Reduction of Nitro Groups

The nitro groups can be selectively or fully reduced to amino groups using various reducing agents, such as H₂ with a metal catalyst (e.g., Pd/C) or metal hydrides.[1] This transformation is a key step in synthesizing diamino-functionalized styrene derivatives, which are precursors to various dyes and pharmacologically active molecules.

Polymerization

Like styrene, 2,4-dinitrostyrene can undergo polymerization and copolymerization, typically initiated by anionic initiators like metal alcoholates or amines.[4] The resulting polymers have unique electronic properties due to the high polarity conferred by the nitro groups.[4]

Characterization

A full characterization is essential to confirm the identity and purity of synthesized 2,4-dinitrostyrene. Below is a table of predicted spectroscopic data based on the known effects of the functional groups present.

| Technique | Predicted Data |

| ¹H NMR | Vinyl protons: 3 distinct signals (dd, d, d) between δ 5.5-7.5 ppm. Aromatic protons: 3 signals in the downfield region (δ 8.0-9.0 ppm) due to the strong deshielding by nitro groups. |

| ¹³C NMR | Vinyl carbons: ~δ 115-140 ppm. Aromatic carbons: ~δ 120-150 ppm, with carbons bearing nitro groups being highly deshielded. |

| FTIR (cm⁻¹) | Asymmetric NO₂ stretch: ~1530-1550. Symmetric NO₂ stretch: ~1340-1360. C=C vinyl stretch: ~1630. C-H aromatic/vinyl stretch: ~3000-3100. |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 194. Key Fragments: Loss of NO₂ (m/z = 148), loss of NO (m/z = 164). |

Applications in Drug Development

The β-nitrostyrene scaffold is of significant interest to medicinal chemists. The electron-deficient double bond can act as a covalent warhead, forming reversible or irreversible bonds with nucleophilic residues (like cysteine) in enzyme active sites.

Tyrosine Kinase Inhibition

Protein tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth and division.[7] Their dysregulation is a hallmark of many cancers and inflammatory diseases. Several studies have shown that β-nitrostyrene derivatives are potent inhibitors of tyrosine kinases like Src and Syk.[8] This inhibition can disrupt signaling cascades, for example, preventing platelet aggregation, which has potential therapeutic applications in thrombosis.[3][8] While 2,4-dinitrostyrene itself has not been singled out in major studies, its core structure is central to this class of inhibitors. The mechanism often involves the molecule acting as a phosphotyrosine mimetic, binding to the kinase's active site.[9]

Caption: Conceptual diagram of Tyrosine Kinase inhibition.

Anticancer and Other Biological Activities

Derivatives of β-nitrostyrene have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells, often mediated by the generation of reactive oxygen species (ROS).[10] This highlights the potential for developing novel anticancer agents from this scaffold. Furthermore, related compounds are explored as inhibitors of protein tyrosine phosphatases (PTPs), another important class of signaling enzymes.[9]

Safety and Handling

As a dinitroaromatic compound, 2,4-Dinitrostyrene should be handled with care. Although a specific safety data sheet is not widely available, data from analogous compounds suggest the following precautions:

-

Hazard Class: Likely classified as an irritant (skin and eye) and may be harmful if swallowed or inhaled. Nitroaromatic compounds can also be explosive, particularly under heat or shock, though this risk is higher for compounds like TNT or dinitrophenols.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,4-Dinitrostyrene is a reactive and versatile chemical intermediate. Its unique electronic structure, driven by two powerful electron-withdrawing nitro groups, makes it a valuable substrate for a variety of organic transformations. For researchers in drug development, the underlying β-nitrostyrene scaffold represents a promising starting point for the design of targeted covalent inhibitors for enzymes like tyrosine kinases, holding potential for the development of new antiplatelet and anticancer therapeutics. Proper understanding of its synthesis, reactivity, and handling is crucial for safely and effectively leveraging its chemical potential.

References

-

Hsiao, G., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology, 74(4), 624-635. Available at: [Link]

- EvitaChem. (n.d.). 2,4-Dinitrostyrene (EVT-14872791).

-

Worthington, K., & Snyder, J. P. (1943). ω-Nitrostyrene. Organic Syntheses, 23, 68. Available at: [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Electronic Structure and Reactivity of trans-β-Nitrostyrene.

-

Kuznetsova, S. A., et al. (2020). Supporting Information for: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134. Available at: [Link]

-

González-Olvera, R., et al. (2015). Supporting Information: Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. RSC Advances. Available at: [Link]

-

Hsu, M. H., et al. (2019). The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Journal of Experimental & Clinical Cancer Research, 38(1), 345. Abstract available at: [Link]

-

Li, L., et al. (2004). trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases. Biochemistry, 43(47), 15034-15044. Available at: [Link]

- BenchChem. (n.d.). 2,4-Dinitrostyrene | 2287-45-8.

-

NIST. (n.d.). 2,Beta-dinitrostyrene. In NIST Chemistry WebBook. Retrieved from: [Link]

- Patsnap. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method.

- El-Ghazawy, R. A. (2007). Studies on the Copolymerization of 4-Aminostyrene With 4-Nitro- and 2,4-Dinitrostyrene.

-

Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Retrieved from: [Link]

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging 4,4'-Dinitro-2,2'-Bipyridyl as a Pharmaceutical Intermediate Precursor.

- CN101412676B. (2009). Preparation of 2,4-binitro bromobenzene. Google Patents.

-

LibreTexts Chemistry. (2026). 3.10: Synthesis of Polysubstituted Benzenes. Retrieved from: [Link]

-

Arjunan, V., et al. (2007). FTIR, FT-Raman Spectra and Ab Initio, DFT Vibrational Analysis of 2,4-dinitrophenylhydrazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 17-27. Available at: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Dinitrostyrene | 2287-45-8 | Benchchem [benchchem.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. CN101412676B - Preparation of 2,4-binitro bromobenzene - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data and Analytical Workflows for 2,4-Dinitrostyrene: A Technical Guide

Executive Summary & Mechanistic Context

2,4-Dinitrostyrene (2,4-DNS) is a highly electron-deficient monomer and a potent Michael acceptor utilized in the synthesis of specialized block copolymers, energetic materials, and complex heterocyclic pharmaceutical intermediates. The presence of two strongly electron-withdrawing nitro groups (-NO₂) on the aromatic ring fundamentally alters the electron density of the conjugated vinyl system. This electronic configuration not only dictates its unique chemical reactivity—such as its propensity for spontaneous zwitterionic copolymerization[1]—but also profoundly shifts its spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) platforms.

This whitepaper provides an authoritative, self-validating framework for the synthesis, isolation, and multimodal spectroscopic characterization of 2,4-Dinitrostyrene.

Synthetic Strategy & Isolation

Historically, direct nitration of styrene led to oxidative cleavage of the vinyl group or uncontrolled polymerization. To bypass these hazardous and low-yield nitration processes, modern protocols utilize a Stille cross-coupling approach[2]. By coupling 2,4-dinitrohalobenzene with tributyl(vinyl)tin, the integrity of the vinyl group is preserved.

Step-by-step synthetic workflow for 2,4-Dinitrostyrene via Stille cross-coupling.

Spectroscopic Validation Strategy

To ensure absolute structural integrity and rule out spontaneous polymerization, a multi-modal validation system must be employed. Each spectroscopic method serves as a cross-check against the others.

Multi-modal spectroscopic workflow for the structural validation of 2,4-Dinitrostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experience: The dual nitro groups at the ortho (C2) and para (C4) positions exert powerful inductive (-I) and resonance (-M) electron-withdrawing effects. This severely depletes electron density from the aromatic ring, resulting in profound downfield shifts for the aromatic protons. The vinylic protons are similarly deshielded due to extended conjugation with the electron-deficient ring[3].

During analysis, the consumption of vinylic protons (typically appearing at δ 5.6–7.5 ppm) acts as a kinetic marker; if these peaks broaden or shift to the δ 1.0–1.5 ppm aliphatic region, spontaneous polymerization has occurred[1].

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Mechanistic Causality |

| H3 (Aromatic) | ~8.75 | d | 2.4 | Maximum deshielding; flanked by two -NO₂ groups. |

| H5 (Aromatic) | ~8.45 | dd | 8.6, 2.4 | Deshielded by para and ortho -NO₂ groups. |

| H6 (Aromatic) | ~7.90 | d | 8.6 | Ortho to the vinyl group; standard aromatic coupling. |

| Hα (Vinylic) | ~7.45 | dd | 17.2, 11.0 | Conjugated to the highly electron-deficient ring. |

| Hβ trans (Vinylic) | ~5.95 | d | 17.2 | Trans coupling to Hα confirms terminal alkene geometry. |

| Hβ cis (Vinylic) | ~5.65 | d | 11.0 | Cis coupling to Hα confirms terminal alkene geometry. |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Causality / Structural Role |

| C2, C4 (Ar-NO₂) | ~146.0 - 148.0 | Quaternary carbons directly attached to electronegative nitrogen. |

| C1 (Ar-Vinyl) | ~140.5 | Quaternary carbon linking the aromatic and vinylic systems. |

| Cα (Vinyl) | ~131.0 | Alkene carbon conjugated with the aromatic system. |

| C6 (Ar-H) | ~129.0 | Aromatic carbon ortho to the vinyl group. |

| C5 (Ar-H) | ~127.0 | Aromatic carbon situated between C4 and C6. |

| Cβ (Vinyl) | ~122.0 | Terminal alkene carbon. |

| C3 (Ar-H) | ~120.0 | Highly deshielded aromatic carbon flanked by two nitro groups. |

Infrared (IR) Spectroscopy

Causality & Experience: IR spectroscopy is the primary diagnostic tool for confirming the presence of the nitro functionalities without interference from the solvent. The nitro groups present highly characteristic asymmetric and symmetric stretching bands. The presence of a 1,2,4-trisubstituted benzene ring is confirmed by a distinct out-of-plane C-H bending vibration[4].

Table 3: ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |

| ~3100 - 3000 | Weak | Ar-H and =C-H stretch | Confirms presence of unsaturated C-H bonds. |

| ~1630 | Medium | C=C stretch (Vinyl) | Validates the intact polymerizable monomer. |

| ~1530 | Strong | -NO₂ Asymmetric stretch | Primary confirmation of nitro group presence. |

| ~1342 - 1350 | Strong | -NO₂ Symmetric stretch | Secondary confirmation of nitro group presence. |

| ~990, 920 | Medium | =CH₂ Out-of-plane bend | Confirms terminal vinyl group geometry. |

| ~835 | Strong | Ar-H Out-of-plane bend | Confirms 1,2,4-trisubstituted aromatic pattern. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality & Experience: The extended π-conjugation between the vinyl group and the dinitrophenyl ring lowers the HOMO-LUMO gap compared to standard benzene derivatives. This results in a strong π → π* transition in the UV region, trailing into the visible spectrum, which imparts a characteristic pale yellow color to the pure monomer.

Table 4: UV-Vis Absorption Data (in Ethanol)

| Wavelength (λmax, nm) | Transition Type | Structural Causality |

| ~255 - 265 | π → π | Excitation of the conjugated styrene π-system. |

| ~300 - 320 | n → π | Excitation of non-bonding electrons on the oxygen of the -NO₂ groups into the conjugated π* orbital. |

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis & Isolation via Stille Coupling

Objective: Synthesize 2,4-DNS while preventing oxidative cleavage.

-

Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 2,4-dinitrohalobenzene (1.0 eq) and tributyl(vinyl)tin (1.2 eq) in anhydrous toluene.

-

Catalysis: Add Pd(PPh₃)₄ (0.05 eq). Causality: The palladium(0) catalyst facilitates the selective cross-coupling without affecting the sensitive nitro groups[2].

-

Heating: Stir at 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc) until the starting material is consumed.

-

Workup & Extraction: Cool to room temperature, filter through a pad of Celite to remove palladium black.

-

Self-Validating Purification: Perform continuous liquid-liquid extraction with aqueous KF to precipitate tributyltin fluoride. Validation Check: The absence of aliphatic multiplet signals between δ 0.8–1.5 ppm in the crude ¹H NMR confirms the complete removal of toxic tin byproducts.

Protocol 2: NMR Acquisition & Purity Validation

Objective: Acquire high-resolution NMR data to validate monomer integrity.

-

Sample Preparation: Dissolve 15 mg of pure 2,4-DNS in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Causality: CDCl₃ is chosen over DMSO-d₆ to prevent the solvent residual peak from overlapping with the downfield vinylic signals.

-

Acquisition: Run a standard 1D ¹H NMR experiment (ns=16, d1=2s) and a ¹³C NMR experiment (ns=512, d1=2s).

-

Self-Validating Integration Check: Set the integration of the H3 aromatic proton (δ 8.75 ppm) to exactly 1.00.

-

Pass Criteria: The sum of the vinylic proton integrations (Hα + Hβ_trans + Hβ_cis) MUST equal exactly 3.00.

-

Fail Criteria: A ratio of < 3.00 indicates partial spontaneous polymerization, requiring immediate repurification of the batch[1].

-

References

-

Studies on the Copolymerization of 4-Aminostyrene With 4-Nitro- and 2,4-Dinitrostyrene Source: Acta Chimica Slovenica URL:1

-

Bipinnatin J (Retrosynthetic Analysis and Synthesis of Natural Products 1) Source: ResearchGate URL:2

-

CN103936593A - 2, 4, 6-trinitro-1, 3-bis (2', 4'-dinitrobenzene vinyl) benzene as well as preparation method and application thereof Source: Google Patents URL:4

-

1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6 Source: Benchchem URL:3

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. researchgate.net [researchgate.net]

- 3. 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6 | Benchchem [benchchem.com]

- 4. CN103936593A - 2, 4, 6-trinitro-1, 3-bis (2', 4'-dinitrobenzene vinyl) benzene as well as preparation method and application thereof - Google Patents [patents.google.com]

early investigations into 2,4-Dinitrostyrene polymerization

An In-Depth Technical Guide to the Early Investigations into 2,4-Dinitrostyrene Polymerization

Executive Summary

The polymerization of 2,4-dinitrostyrene (2,4-DNS) represents a fascinating chapter in early polymer chemistry, characterized by unconventional reaction mechanisms. Unlike standard styrenic monomers that readily undergo free-radical polymerization, 2,4-DNS is heavily influenced by the strong electron-withdrawing nature of its two nitro groups. This electronic environment fundamentally alters the reactivity of the vinyl group, inhibiting radical pathways while highly favoring anionic and spontaneous zwitterionic mechanisms. This whitepaper synthesizes the foundational investigations into 2,4-DNS, detailing the causality behind its polymerization behavior, kinetic profiles, and step-by-step experimental methodologies for modern researchers and materials scientists.

The Electronic Causality of 2,4-Dinitrostyrene Reactivity

To understand the polymerization of 2,4-DNS, one must first analyze its molecular architecture. The presence of nitro groups at the ortho (2-) and para (4-) positions exerts profound inductive and resonance electron-withdrawing effects on the aromatic ring. This electron depletion extends to the conjugated vinyl group, specifically rendering the β -carbon highly electrophilic.

Consequently, conventional free-radical initiators often fail or result in low yields because the nitro groups act as potent radical scavengers, effectively inhibiting chain propagation. Instead, the highly electrophilic β -carbon becomes an ideal target for nucleophilic attack, making 2,4-DNS an excellent candidate for [1] and spontaneous donor-acceptor copolymerization.

Anionic Polymerization: Pathways and Intermediates

Early investigations demonstrated that 2,4-DNS could be polymerized under the action of weak bases, such as alkaline metal alcoholates (e.g., sodium methoxide) and primary or tertiary aliphatic amines[1].

The Mechanistic Logic: When an initiator like an alkoxide attacks the β -carbon of 2,4-DNS, the resulting negative charge is highly stabilized by the delocalization into the aromatic ring and the adjacent nitro groups. Spectroscopic analyses of these polymerizing systems identified several distinct active particles during the initiation and propagation stages:

-

Nitrobenzyl Anions: The primary propagating species.

-

Meisenheimer and Yanovskii σ -complexes: Transient intermediates formed by the nucleophilic attack on the aromatic ring rather than the vinyl group, which participate in complex equilibria during the reaction.

-

Bipolar Ions: Formed particularly when uncharged nucleophiles (like tertiary amines) are used as initiators.

Diagram 1: The anionic polymerization pathway of 2,4-DNS highlighting intermediate stabilization.

Spontaneous Zwitterionic Copolymerization

One of the most significant breakthroughs in 2,4-DNS research was the discovery of its spontaneous copolymerization with electron-rich monomers, specifically 4-aminostyrene (4-AS)[2].

The Causality of Spontaneity: When 4-AS and 2,4-DNS are mixed, no external initiator is required. The amino group of 4-AS acts as a strong nucleophile, attacking the highly activated, electron-deficient β -carbon of the 2,4-DNS vinyl group. This direct nucleophilic addition generates a zwitterionic propagating species (a molecule with both a positive and negative charge). The zwitterion then continuously adds new monomer units, proceeding as a block-type copolymerization to yield poly(4-aminostyrene)-block-poly(2,4-dinitrostyrene) (P4AS-b-P2,4DNS)[2].

Diagram 2: Spontaneous zwitterionic copolymerization mechanism between 4-AS and 2,4-DNS.

Kinetic and Thermodynamic Profile

Kinetic investigations utilizing NMR spectroscopy and intrinsic viscosity measurements revealed that this spontaneous copolymerization follows first-order kinetics. The reaction rate is highly dependent on temperature and the specific monomer feed ratio (optimally 2:1 for 4-AS to 2,4-DNS)[2].

Table 1: Kinetic and Thermodynamic Parameters for 4-AS and 2,4-DNS Copolymerization

| Parameter | Value |

| Reaction Order | First Order |

| Rate Constant ( k ) | 1.47×10−3 s−1 |

| Half-Life ( t1/2 ) | 471.43 s |

| Activation Energy ( Ea ) | 67.43 kJ/mol |

| Enthalpy of Activation ( ΔH∗ ) | 64.9 kJ/mol |

| Entropy of Activation ( ΔS∗ ) | −100.41 J mol−1 deg−1 |

Data synthesized from [2].

Experimental Protocol: Self-Validating Synthesis of P4AS-b-P2,4DNS

To ensure reproducibility and scientific integrity, the following protocol outlines the spontaneous zwitterionic copolymerization workflow. This methodology incorporates self-validating steps to confirm the formation of the zwitterionic species in real-time.

Step 1: Monomer Preparation & Purification

-

Synthesize 2,4-DNS from 2-bromoethylbenzene via direct nitration followed by dehydrobromination.

-

Critical Quality Attribute: Purify the 2,4-DNS by sublimation. Impurities can act as chain terminators in ionic polymerizations.

Step 2: Reaction Setup

-

In a temperature-controlled reactor set to 45 °C, prepare an aqueous solution (or use D2O if continuous NMR tracking is desired).

-

Introduce 4-aminostyrene and 2,4-dinitrostyrene at a strict 2:1 molar feed ratio. Do not add any radical or ionic initiators.

Step 3: Self-Validating Kinetic Tracking

-

Viscosity Method: Extract aliquots at regular intervals and measure the intrinsic viscosity ( ηt ). Plot ln(η∞−ηt) versus time. A linear plot validates that the reaction is proceeding via the expected first-order zwitterionic propagation. If the viscosity remains stagnant, verify the pH of the solution; an overly acidic environment will protonate the amino group of 4-AS, quenching its nucleophilicity and halting initiation.

-

NMR Method: Monitor the disappearance of the vinyl protons ( β -carbon signals) in real-time to confirm monomer consumption.

Step 4: Termination and Isolation

-

Once the desired viscosity/conversion is reached, terminate the reaction by precipitating the polymer mixture into a non-solvent (e.g., cold methanol).

-

Filter the resulting P4AS-b-P2,4DNS block copolymer and dry under vacuum to a constant weight.

Material Applications: Polymer Blends and Thermal Dynamics

Beyond the synthesis mechanisms, early investigations explored the physical properties of 2,4-DNS-containing polymers. Because the strongly polar nitro groups drastically alter polymer-polymer interactions, random copolymers like poly(styrene-ran-2,4-dinitrostyrene) were synthesized (often via direct nitration of polystyrene) to study polymer miscibility[3].

Research demonstrated that these copolymers form miscible blends with poly(vinyl methyl ether) (PVME) and poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)[3]. The electron-deficient dinitrostyrene units engage in favorable intermolecular interactions (such as dipole-dipole or weak donor-acceptor interactions) with the electron-rich ether oxygens of PVME or the aromatic rings of PPO, effectively lowering the thermodynamic barrier to miscibility. Furthermore, thermal degradation studies of these copolymers provided critical insights into the stability of nitroaromatic polymers, which are foundational for developing heat-resistant materials and energetic binders[4].

References

-

Gabr, Y. (2007). Studies on the Copolymerization of 4-Aminostyrene With 4-Nitro- and 2,4-Dinitrostyrene. Acta Chimica Slovenica, 54, 818–824.[Link]

-

Kalninsh, K., Kutsenko, A. D., Kirsh, Y. E., & Korsh, I. D. (1990). Bipolar ions and σ -complexes in the ionic polymerization of nitrostyrenes. Polymer Science U.S.S.R.[Link]

-

Fernández, M. D., Fernández, M. J., & McEwen, I. J. (1997). Blends of poly(styrene-ran-2,4-dinitrostyrene) with poly(vinyl methyl ether) and poly(2,6-dimethyl-1,4-phenylene oxide). Polymer, 38(11), 2767-2772.[Link]

-

Fernández, M. D., et al. (1998). Thermal degradation of styrene-2,4-dinitrostyrene copolymers. Polymer Degradation and Stability, 61(1), 165.[Link]

Sources

Harnessing the Electrophile: A Technical Guide to Vinyl Group Reactivity in Targeted Covalent Inhibitors

Executive Summary: The Paradigm Shift in Covalent Pharmacology

Historically, the pharmaceutical industry avoided covalent inhibitors due to concerns over indiscriminate reactivity, off-target toxicity, and haptenization leading to immune responses. However, the clinical success of targeted covalent inhibitors (TCIs) like the EGFR inhibitor osimertinib and the BTK inhibitor ibrutinib has fundamentally validated the "electrophile-first" approach 1. At the heart of this revolution is the precise tuning of the vinyl group ( −CH=CH2 ).

In isolation, an unfunctionalized alkene is electron-rich and nucleophilic. However, when conjugated to an electron-withdrawing group (EWG)—such as a carbonyl, sulfonyl, or cyano moiety—the vinyl group is transformed into a highly specific electrophilic "warhead." This guide explores the quantum mechanical causality behind this transformation, details the engineering of vinyl-based Michael acceptors, and provides a self-validating experimental protocol for quantifying their intrinsic reactivity.

Theoretical Framework: Frontier Molecular Orbital (FMO) Theory

To understand why a vinyl group becomes an effective warhead, we must analyze the interaction through the lens of Hard and Soft Acids and Bases (HSAB) and Frontier Molecular Orbital (FMO) theory 2.

Covalent bond formation is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

-

The Nucleophile (Cysteine): In the microenvironment of a kinase active site, the sulfhydryl group of a non-catalytic cysteine often exists in equilibrium with its deprotonated thiolate ( S− ) state. This thiolate is a "soft" nucleophile with a high-energy HOMO 3.

-

The Electrophile (Vinyl Group): Conjugating a vinyl group to an EWG (e.g., forming an acrylamide) dramatically lowers the energy of its LUMO. The electronegative oxygen/nitrogen atoms withdraw mobile π -electron density, creating a regional electron deficiency at the β -carbon.

-

The Reaction: The narrow HOMO-LUMO gap facilitates the transfer of electron density from the thiolate to the β -carbon of the vinyl group, resulting in a 1,4-hetero-Michael addition.

Fig 1: FMO-driven Michael addition of a cysteine thiolate to an electrophilic vinyl group.

Warhead Engineering: Tuning the Electrophile

The golden rule of TCI design is balancing target affinity ( KI ) with intrinsic reactivity ( kinact ). If the vinyl group is too electrophilic, it will react indiscriminately with abundant cellular thiols (like glutathione, GSH), leading to off-target toxicity. If it is too weak, it will fail to form the covalent bond even when perfectly positioned in the binding pocket.

Comparative Reactivity of Vinyl-Based Warheads

By altering the EWG attached to the vinyl group, medicinal chemists can precisely dial in the electrophilicity:

| Warhead Type | Structural Motif | Relative Electrophilicity | Typical GSH Half-life ( t1/2 ) | Reversibility | Clinical Examples |

| Acrylamide | −NH−C(=O)−CH=CH2 | Weak / Moderate | > 12 to 24 hours | Irreversible | Osimertinib, Ibrutinib |

| Vinyl Sulfonamide | −NH−SO2−CH=CH2 | High | ~ 5 to 30 minutes | Irreversible | ML 1-50 (Probes) |

| α -Cyanoacrylamide | −NH−C(=O)−C(CN)=CH2 | Moderate to High | Variable | Reversible | RSK2/BTK reversible inhibitors |

Causality in Design:

-

Acrylamides are the industry standard because they are weakly electrophilic. They require the non-covalent scaffolding of the drug to hold the warhead in close proximity to the target cysteine for an extended period to react. This proximity-driven reactivity minimizes off-target binding 1.

-

Vinyl Sulfonamides are highly reactive due to the stronger electron-withdrawing nature of the sulfonyl group. While excellent for chemical probes or antibody-drug conjugates (ADCs), their high intrinsic reactivity often precludes them from being safe oral therapeutics 4.

-

α -Cyanoacrylamides introduce a cyano group at the alpha position. This not only increases the initial electrophilicity but also highly acidifies the α -proton of the resulting thioether adduct. This acidity facilitates a retro-Michael reaction, allowing the drug to dissociate, creating a reversible covalent inhibitor 1.

Experimental Methodology: Validating Electrophilicity

To ensure a vinyl warhead is not overly reactive, application scientists employ the Glutathione (GSH) Reactivity Assay . GSH is an abundant intracellular tripeptide containing a nucleophilic cysteine, serving as an excellent physiological surrogate for off-target proteins.

The Self-Validating System: Pseudo-First-Order Kinetics

Bimolecular reactions are inherently difficult to model mathematically. By using a massive molar excess of GSH relative to the inhibitor (e.g., 100:1), the concentration of GSH remains effectively constant during the reaction. This forces the kinetics into a pseudo-first-order regime, allowing the reaction rate to depend solely on the depletion of the inhibitor 5, 6.

Fig 2: Step-by-step workflow for the HPLC/MS-based pseudo-first-order GSH reactivity assay.

Step-by-Step Protocol: HPLC/MS-Based GSH Reactivity Assay

Reagents & Equipment:

-

100 mM Potassium Phosphate Buffer (pH 7.4) with 10% Acetonitrile (ACN) to aid solubility.

-

Reduced L-Glutathione (GSH) stock.

-

Internal Standard (e.g., Rhodamine B or Indoprofen) to normalize injection volumes.

-

LC-MS/MS system equipped with a reverse-phase C18 column.

Procedure:

-

Preparation of Reaction Master Mix: Prepare a 100 µL reaction mixture containing 2.5 mM to 5.0 mM GSH and 10 µM of the internal standard in the phosphate buffer. Pre-warm to 37°C.

-

Initiation: Spike the test compound (from a 10 mM DMSO stock) into the master mix to achieve a final concentration of 50 µM. The massive excess of GSH ( [GSH]≫[Compound] ) establishes the pseudo-first-order condition.

-

Kinetic Sampling: Transfer the mixture to an LC-MS autosampler maintained at 37°C. Inject 2 µL aliquots onto the LC-MS at specific intervals (e.g., t=0,15,30,60,120,240 minutes).

-

Quantification: Monitor the depletion of the parent compound using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). Normalize the Area Under the Curve (AUC) of the compound to the AUC of the internal standard.

-

Data Analysis: Plot the natural log of the normalized remaining compound ( ln([C]t/[C]0) ) against time. The slope of this linear regression yields the observed rate constant ( kobs ). Calculate the half-life using the equation: t1/2=ln(2)/kobs .

Interpretation: A t1/2<15 minutes indicates a highly reactive, potentially toxic warhead. A t1/2>12 hours (typical for clinical acrylamides) indicates a stable warhead that relies heavily on non-covalent target affinity to drive the reaction 6.

Conclusion

The electrophilic nature of the vinyl group is not a static property; it is a highly tunable quantum mechanical feature. By manipulating the LUMO energy via adjacent electron-withdrawing groups, drug developers can design warheads that are inert in systemic circulation but highly reactive when positioned precisely within a target protein's active site. Rigorous validation using pseudo-first-order kinetic assays ensures that this reactivity translates to safe, effective, and selective covalent therapies.

References

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at:[Link]

-

Mechanisms of Soft and Hard Electrophile Toxicities. NIH / PMC. Available at:[Link]

-

Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. Available at:[Link]

-

High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. NIH / PMC. Available at:[Link]

-

Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach. bioRxiv. Available at:[Link]

-

Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing). Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of Soft and Hard Electrophile Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Effect of Electron-Withdrawing Nitro Groups on Reactivity

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the profound influence of the electron-withdrawing nitro group (–NO₂) on the reactivity of organic molecules. We will delve into the fundamental electronic properties of the nitro group and explore its impact on a variety of crucial chemical transformations, supported by mechanistic insights, quantitative data, and detailed experimental protocols.

The Electronic Nature of the Nitro Group: A Dual Force of Induction and Resonance

The nitro group is a powerful electron-withdrawing group (EWG) due to a combination of two electronic effects: the inductive effect and the resonance effect.[1][2]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma (σ) bonds.[3] This effect is felt throughout the molecule but is strongest on the atom directly attached to the nitro group.

-

Resonance Effect (-M or -R): The nitro group can also withdraw electron density through the pi (π) system via resonance.[3] The nitrogen atom, bearing a formal positive charge in its resonance structures, can delocalize π-electrons from an attached aromatic ring or conjugated system onto its oxygen atoms.[4] This delocalization is particularly significant when the nitro group is positioned at the ortho or para positions of an aromatic ring.[5]

It is the synergistic combination of these two effects that makes the nitro group one of the most potent deactivating groups in electrophilic aromatic substitution and a powerful activator for other reaction types.[2][6]

Impact on Aromatic Systems: A Tale of Two Substitution Reactions

The presence of a nitro group on an aromatic ring dramatically alters its reactivity profile, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution.[7]

Electrophilic Aromatic Substitution (EAS): Deactivation and meta-Direction

The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[8][9] This deactivating effect slows down the rate of electrophilic aromatic substitution reactions.[10] For instance, the nitration of nitrobenzene requires more forcing conditions (higher temperature and fuming nitric acid) than the nitration of benzene.[10]

Furthermore, the nitro group is a meta-director .[8][11] This means that incoming electrophiles will preferentially add to the carbon atom at the meta position relative to the nitro group.[12] This directive influence can be understood by examining the resonance structures of the sigma complex (arenium ion) intermediate formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge directly on the carbon atom bearing the electron-withdrawing nitro group, which is a highly destabilizing arrangement.[4][13] In contrast, attack at the meta position avoids this destabilization, making it the favored pathway.[14]

Workflow for Electrophilic Aromatic Substitution (Nitration of Benzene)

Caption: A generalized workflow for the nitration of an aromatic compound.

Nucleophilic Aromatic Substitution (SNAr): Activation and regioselectivity

Conversely, the electron-withdrawing nitro group activates an aromatic ring towards nucleophilic aromatic substitution (SNAr).[5] This reaction requires a good leaving group (typically a halide) and a strong nucleophile. The nitro group facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[5] This stabilization is most effective when the nitro group is positioned at the ortho or para position relative to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group.[5][15] If the nitro group is in the meta position, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur.[15][16]

Mechanism of Nucleophilic Aromatic Substitution

Caption: Simplified mechanism of SNAr on p-nitrochlorobenzene.

Influence on Acidity: The Acidifying Effect on Adjacent C-H and O-H Bonds

The potent inductive effect of the nitro group significantly increases the acidity of protons on adjacent atoms.

Acidity of α-Protons in Nitroalkanes

The C-H bonds on the carbon atom adjacent (α) to a nitro group are remarkably acidic.[7] The pKa values of simple nitroalkanes are in the range of 10-17 in aqueous solution, making them comparable in acidity to phenols.[7][17] This increased acidity is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting carbanion (nitronate anion) through resonance.[18][19] This property is the foundation for the versatile reactivity of nitroalkanes in carbon-carbon bond-forming reactions.[20]

| Compound | Approximate pKa in DMSO |

| Nitromethane | 17.2 |

| Nitroethane | ~8.5 |

| 2-Nitropropane | 16.9 |

| Data sourced from multiple references.[7][17] |

Acidity of Phenols and Carboxylic Acids

When a nitro group is attached to a benzene ring bearing a hydroxyl or carboxyl group, it increases the acidity of that group. For example, 3-nitrobenzoic acid (pKa ≈ 3.47) is significantly more acidic than benzoic acid (pKa ≈ 4.20).[21] This is because the electron-withdrawing nitro group helps to stabilize the negative charge of the conjugate base (the carboxylate anion) through its inductive effect.[21]

Key Reactions Harnessing the Reactivity of Nitro Compounds

The unique electronic properties imparted by the nitro group enable a variety of important synthetic transformations.

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[22][23] The reaction proceeds through the formation of a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon.[17] The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into other valuable compounds such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[23][24]

Mechanism of the Henry Reaction

Caption: The three key steps of the Henry (Nitroaldol) Reaction.

Michael Addition

Nitroalkenes, which can be synthesized from the dehydration of Henry reaction products, are excellent Michael acceptors.[25] The powerful electron-withdrawing effect of the nitro group makes the β-carbon of the double bond highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles.[25]

Reduction to Amines

A synthetically crucial transformation of nitro compounds is their reduction to primary amines.[18] This can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using H₂, Pd/C) and reduction with metals in acidic media (e.g., Fe, HCl or Sn, HCl) being common methods.[18] This reaction is fundamental in the synthesis of anilines from nitroarenes.

Experimental Protocols

Protocol for the Nitration of Chlorobenzene

Objective: To synthesize a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene.

Materials:

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Chlorobenzene

-

Ice

-

50 mL Erlenmeyer flask

-

Magnetic stirrer

-

Ice-water bath

-

Pasteur pipette

-

Thermometer

-

Büchner funnel and vacuum flask

-

95% Ethanol for recrystallization

Procedure:

-

Prepare the Nitrating Mixture: In a 50 mL Erlenmeyer flask, carefully add 4 mL of concentrated sulfuric acid to 4 mL of concentrated nitric acid. Cool this mixture in an ice-water bath.[26]

-

Reaction Setup: Place the flask containing the nitrating mixture in the ice-water bath on a magnetic stir plate inside a chemical fume hood.[26]

-

Addition of Chlorobenzene: Using a Pasteur pipette, add 1.5 mL of chlorobenzene dropwise to the cold, stirred nitrating mixture over 10-15 minutes. Monitor the temperature and ensure it does not exceed 35°C.[26]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

-

Product Precipitation (Quenching): Carefully pour the reaction mixture over approximately 25 g of crushed ice in a 100 mL beaker. Stir until all the ice has melted. The crude product will precipitate as a yellowish solid.[26]

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.[26]

-

Purification: The major product, 4-nitrochlorobenzene, can be purified by recrystallization from 95% ethanol. The ortho isomer is more soluble and will largely remain in the mother liquor.[26]

-

Characterization: Dry the purified product and determine its melting point (literature value for 4-nitrobromobenzene is approximately 126-127°C) and yield.[26]

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive. This experiment must be performed in a fume hood with appropriate personal protective equipment. The reaction is exothermic and requires careful temperature control.[26]

Protocol for a Representative Henry Reaction

Objective: To synthesize a β-nitro alcohol from a nitroalkane and an aldehyde.

Materials:

-

Nitroalkane (e.g., nitromethane)

-

Aldehyde (e.g., benzaldehyde)

-

Base (e.g., sodium hydroxide or a milder base like triethylamine)

-

Solvent (e.g., ethanol or methanol)

-

Reaction flask

-

Magnetic stirrer

-

Acid for work-up (e.g., dilute HCl)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Reaction Setup: In a reaction flask, dissolve the aldehyde in the chosen solvent.

-

Addition of Reactants: Add the nitroalkane to the solution.

-

Initiation with Base: Cool the mixture in an ice bath and slowly add the base catalyst. The use of a mild base is often sufficient.[17]

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding dilute acid to neutralize the base.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.[19] Remove the solvent under reduced pressure to obtain the crude product.

-

Characterization: Purify the β-nitro alcohol by recrystallization or column chromatography and characterize it using spectroscopic methods (NMR, IR).

Spectroscopic Signatures of the Nitro Group

The nitro group has distinct spectroscopic features that aid in the characterization of nitro-containing compounds.

-

Infrared (IR) Spectroscopy: Nitro compounds exhibit two strong and characteristic stretching vibrations.[27] For aromatic nitro compounds, these bands appear at approximately 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[28]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic nitro compounds show absorption at longer wavelengths (e.g., nitrobenzene at ~330 nm) due to extended conjugation.[29]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The strong electron-withdrawing nature of the nitro group causes deshielding of nearby protons in ¹H NMR and carbons in ¹³C NMR, resulting in downfield chemical shifts.

Conclusion

The electron-withdrawing nitro group exerts a powerful and multifaceted influence on the reactivity of organic molecules. Its ability to deactivate aromatic rings towards electrophilic substitution while activating them for nucleophilic substitution, coupled with its profound acidifying effect on adjacent protons, makes it a cornerstone functional group in organic synthesis. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals aiming to leverage the unique chemistry of nitro compounds in the design and development of novel molecules.

References

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Available from: [Link]

-

Filo. Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Published November 10, 2025. Available from: [Link]

-

Chemistry LibreTexts. 24.6: Nitro Compounds. Published July 31, 2021. Available from: [Link]

-

Pearson+. The nitro group directs electrophilic aromatic substitution to th... Published December 20, 2023. Available from: [Link]

-

Vaia. What is directive influence of nitro group in electrophilic substitution of aromatic compounds?. Available from: [Link]

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available from: [Link]

-

Master Organic Chemistry. Henry Reaction. Available from: [Link]

-

Doubtnut. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it :. Available from: [Link]

-

Pearson+. Though the nitro group is electron-withdrawing by resonance, when... Published August 10, 2024. Available from: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Published October 4, 2024. Available from: [Link]

-

Wikipedia. Nitro compound. Available from: [Link]

-

Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Available from: [Link]

-

Quora. Why is the nitro group a metal director in aromatic electrophilic reactions?. Published April 23, 2018. Available from: [Link]

-

SciSpace. Substituent effects of nitro group in cyclic compounds. Published September 4, 2020. Available from: [Link]

-

PMC. A Walk through Recent Nitro Chemistry Advances. Published August 12, 2020. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Published September 1, 2020. Available from: [Link]

-

Chemistry Steps. Activating and Deactivating Groups. Published January 29, 2026. Available from: [Link]

-

Chemistry LibreTexts. 18.6: Substituent Effects on the EAS Reaction. Published May 30, 2020. Available from: [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Published January 29, 2018. Available from: [Link]

-

Chemistry Steps. Nitration of Benzene. Published January 24, 2024. Available from: [Link]

-

Pharmacy. Preparation of Nitrobenzene (Nitration of benzene). Available from: [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Published February 7, 2025. Available from: [Link]

-

NITRO COMPOUNDS. Published March 29, 2020. Available from: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

-

Wikipedia. Henry reaction. Available from: [Link]

-

Advancion. NITROALKANES AND DERIVATIVES. Available from: [Link]

-

MDPI. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Published November 4, 2024. Available from: [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Published December 12, 2021. Available from: [Link]

-

the nitro and nitroso groups. Available from: [Link]

-

IR: nitro groups. Available from: [Link]

-

Scribd. Nitration Mechanism of Nitrobenzene. Available from: [Link]

-

Organic Chemistry Portal. Henry Reaction. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Published August 20, 2018. Available from: [Link]

-

ScienceDirect. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Published February 11, 2020. Available from: [Link]

-

Organic Chemistry II. 5.1 Activating or Deactivating Effect of the Substituents on EAS. Available from: [Link]

-

Chad's Prep®. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Available from: [Link]

-

eGyanKosh. Unit-18.pdf. Available from: [Link]

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 5. Effect of Nitro Substituents on Nucleophilic Substitution Reactions Expl.. [askfilo.com]

- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro compound - Wikipedia [en.wikipedia.org]

- 8. vaia.com [vaia.com]

- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 11. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 12. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 13. quora.com [quora.com]

- 14. allen.in [allen.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. lkouniv.ac.in [lkouniv.ac.in]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. advancionsciences.com [advancionsciences.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Henry reaction - Wikipedia [en.wikipedia.org]

- 24. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde [mdpi.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. chem.libretexts.org [chem.libretexts.org]

Theoretical Studies and Computational Modeling of 2,4-Dinitrostyrene: A Comprehensive Guide for Advanced Polymer and Energetic Material Synthesis

Executive Summary

2,4-Dinitrostyrene (2,4-DNS) is a highly reactive, electron-deficient vinyl monomer that plays a pivotal role in the development of energetic polymers, molecularly imprinted polymers (MIPs), and advanced copolymer blends[1][2]. Due to the powerful electron-withdrawing nature of its two nitro groups, the vinyl moiety exhibits unique reactivity, making it highly susceptible to polymerization and cross-linking[3].

Historically, the synthesis and application of 2,4-DNS were hindered by the hazards of direct nitration and the molecule's thermal instability[3][4]. However, recent advancements in computational modeling—specifically Density Functional Theory (DFT)—and novel synthetic pathways like the Stille cross-coupling have revolutionized our ability to predict its behavior and synthesize it safely at scale[3][4]. This whitepaper provides an in-depth analysis of the theoretical modeling, synthetic methodologies, and polymer applications of 2,4-Dinitrostyrene, designed for researchers in materials science and drug development.

Computational Modeling and Density Functional Theory (DFT)

Predicting the precise reactivity, spectroscopic fingerprint, and thermodynamic stability of 2,4-DNS requires a molecular-level understanding. Density Functional Theory (DFT) has emerged as the gold standard for this purpose, offering an optimal balance between computational cost and predictive accuracy for nitroaromatic systems[1][3].

Electronic Structure and Molecular Geometry

Geometry optimization calculations consistently predict a nearly planar molecular structure for the aromatic ring, though steric hindrance between the ortho-nitro group and the vinyl moiety induces a slight torsional twist[5].

-

Basis Set Selection: The B3LYP functional combined with the 6-311++G(d,p) or 6-31+G(d) basis sets is strictly recommended[1][5]. The inclusion of diffuse functions (++ or +) is critical because the nitro groups possess lone pairs and a high degree of electron density that extends outward; failing to use diffuse functions results in an underestimation of the dipole moment and inaccurate LUMO energies.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis reveals strong delocalization of the π -electrons from the vinyl group into the electron-deficient dinitroaromatic ring, significantly lowering the LUMO energy and explaining the molecule's high susceptibility to nucleophilic attack and radical polymerization[6].

Thermodynamic and Kinetic Predictions

Computational models are also employed to predict the phase behavior of 2,4-DNS in copolymer blends. By utilizing equation-of-state approaches, researchers can calculate the Hildebrand solubility parameters and predict lower critical solution temperatures (LCST) for blends of poly(styrene-ran-2,4-dinitrostyrene) with other polymers like poly(vinyl methyl ether)[7][8].

Table 1: Summary of Computational Parameters and Kinetic Data for 2,4-DNS Copolymerization

| Parameter | Value / Specification | Causality / Significance |

| DFT Functional | B3LYP | Accurately models electron correlation in conjugated nitroaromatics. |

| Basis Set | 6-311++G(d,p) | Diffuse functions accurately model the extended electron clouds of NO 2 groups[5]. |

| Rate Constant ( k ) | 1.47×10−3 s−1 | Indicates moderate-to-fast radical propagation. |

| Activation Energy ( Ea ) | 67.43 kJ/mol | Energy barrier for the copolymerization transition state. |

| Enthalpy of Activation ( ΔH ) * | 64.9 kJ/mol | Endothermic barrier to complex formation. |

*Data derived from the copolymerization of 4-aminostyrene with 2,4-dinitrostyrene.

Figure 1: Standard DFT computational workflow for characterizing the electronic properties of 2,4-Dinitrostyrene.

Experimental Synthesis: The Stille Coupling Pathway

Historically, synthesizing nitrostyrenes involved the direct nitration of styrene. However, this approach is fundamentally flawed for 2,4-DNS: the highly oxidizing nitric acid cleaves the vinyl group (yielding nitrobenzoic acids) and produces an uncontrollable mixture of isomers (2,4-, 2,6-, and 2,5-dinitrostyrene)[3].

To bypass these electronic conflicts and hazardous nitration processes, a one-step Stille cross-coupling is the field-proven standard[4][9]. This method utilizes a pre-nitrated aromatic ring and selectively installs the vinyl group, ensuring absolute regiocontrol and scalability[4].

Step-by-Step Methodology: Palladium-Catalyzed Stille Coupling

Self-Validating Principle: The reaction utilizes continuous TLC monitoring and a specific continuous extraction protocol to isolate the highly polymerizable monomer without exposing it to excessive thermal stress, which would otherwise trigger spontaneous auto-polymerization[4].

Reagents:

-

1-Halo-2,4-dinitrobenzene (e.g., 1-bromo-2,4-dinitrobenzene) (1.0 equiv)

-

Tributyl(vinyl)stannane (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3 ) 4 ] (0.05 equiv)

-

Anhydrous Toluene or DMF

Protocol:

-

Inert Atmosphere Setup: To a flame-dried, pressure-rated Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,4-dinitrobenzene and the Pd(PPh 3 ) 4 catalyst. Seal the flask and purge with ultra-pure Argon for 15 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxygen; an inert atmosphere prevents catalyst degradation.

-

Solvent and Reagent Addition: Inject anhydrous solvent (e.g., toluene) followed by the slow, dropwise addition of tributyl(vinyl)stannane via syringe.

-

Thermal Activation: Heat the reaction mixture to 90°C. The elevated temperature provides the activation energy required for the transmetalation step of the sterically hindered dinitroaromatic system.

-

Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2). The disappearance of the starting material spot and the emergence of a highly UV-active spot (due to the extended conjugation of 2,4-DNS) validates the progression of the cross-coupling.

-

Continuous Extraction and Isolation: Once complete (typically 4-6 hours), cool the mixture immediately to 0°C to halt any radical polymerization. Quench with aqueous KF (potassium fluoride) to precipitate the toxic tin byproducts as insoluble polymeric tributyltin fluoride. Filter through a pad of Celite.

-

Purification: Isolate the 2,4-DNS using a continuous liquid-liquid extraction method to minimize thermal exposure, followed by flash column chromatography[4]. Store the final product at -20°C in the dark with a radical inhibitor (e.g., hydroquinone) to prevent spontaneous polymerization.

Figure 2: Mechanistic pathway of the Stille cross-coupling for the regioselective synthesis of 2,4-DNS.

Advanced Applications: Block Copolymers and MIPs

The electron-deficient nature of 2,4-DNS makes it an exceptional candidate for creating highly functionalized macromolecules.

Block Copolymerization

2,4-DNS is frequently copolymerized with electron-rich monomers, such as 4-aminostyrene, to form block copolymers like poly(4-aminostyrene)-block-poly(2,4-dinitrostyrene) (P4AS-b-P2,4DNS)[2]. The alternating electron-rich and electron-poor blocks create distinct microphase separations. The polymerization kinetics (detailed in Table 1) reveal that the strong electron-withdrawing nitro groups stabilize the propagating radical, though steric hindrance slightly reduces the overall rate constant compared to unsubstituted styrene.

Molecularly Imprinted Polymers (MIPs)

MIPs are synthetic receptors designed with specific recognition cavities complementary to a target molecule[10]. 2,4-DNS-derived polymers are utilized to create MIPs for environmental remediation, specifically for the selective retention of phosphate from eutrophic waters[10][11].

Mechanism of Action: During the pre-polymerization phase, the functional monomers (incorporating 2,4-DNS derivatives and thiourea groups) form strong hydrogen bonds and electrostatic interactions with the template molecule (e.g., phenylphosphonic acid)[2][11]. Upon cross-linking and subsequent removal of the template, a highly specific steric and electronic cavity is left behind. The electron-withdrawing dinitro groups enhance the acidity of neighboring hydrogen-bond donors, drastically increasing the binding affinity for phosphate anions[11].

Figure 3: Workflow for generating Molecularly Imprinted Polymers (MIPs) using functionalized styrene monomers.

References

-

Gabr, Y. (2007). Studies on the Copolymerization of 4-aminostyrene with 4-nitro- and 2,4-dinitrostyrene. Acta Chimica Slovenica, 54, 818-824.[Link]

-

Jo, W. H., & Lee, M. S. (n.d.). Thermodynamic analysis on the phase behavior of copolymer blends: an equation of state approach. Macromolecules - ACS Publications.[Link]

-

Ritt, C., et al. (2019). Preparation of molecularly imprinted polymers with thiourea group for phosphate. Chemosphere.[Link]

Sources

- 1. ntrem.com [ntrem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6 | Benchchem [benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Buy 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Nitration of Styrene to Yield 2,4-Dinitrostyrene

For: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dinitrostyrene is a valuable chemical intermediate characterized by a styrene backbone with two nitro groups at the 2 and 4 positions of the aromatic ring.[1] Its molecular formula is C₈H₆N₂O₄.[1] The presence of the nitro groups, which are strongly electron-withdrawing, and the reactive vinyl group make it a versatile precursor in various chemical syntheses.[1] This document provides a detailed guide for the laboratory-scale synthesis of 2,4-dinitrostyrene via the direct nitration of styrene. The protocol is grounded in the principles of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[1][2]

Reaction Mechanism and Scientific Rationale

The synthesis of 2,4-dinitrostyrene from styrene proceeds through an electrophilic aromatic substitution mechanism.[1] The key steps are as follows:

-

Generation of the Electrophile: Concentrated nitric acid is protonated by the stronger acid, sulfuric acid, to form a protonated nitric acid intermediate. This intermediate readily loses a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[2][3][4][5]

-